2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, sulfanyl group, and hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4,5-bis(4-methylphenyl)-1,2,4-triazole with a suitable sulfanyl reagent under controlled conditions.
Introduction of the Hydrazide Moiety: The hydrazide group is introduced by reacting the intermediate compound with acetohydrazide in the presence of a catalyst.
Final Condensation: The final step involves the condensation of the intermediate with 2,4,6-trimethoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study enzyme inhibition or receptor binding due to its potential bioactivity.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring and sulfanyl group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which together confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H29N5O4S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O4S/c1-18-6-10-20(11-7-18)27-31-32-28(33(27)21-12-8-19(2)9-13-21)38-17-26(34)30-29-16-23-24(36-4)14-22(35-3)15-25(23)37-5/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+ |
InChI Key |
GMPZLIWOHKZSPS-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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